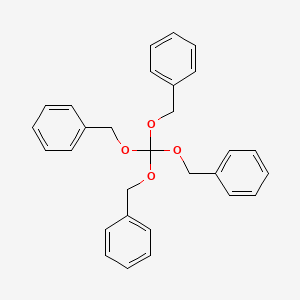

Tetrakis(phenylmethoxy)methane

Description

Historical Context of Orthocarbonate Synthesis and Characterization

The journey into the synthesis of orthocarbonates dates back to the 19th century. The first synthesis of an orthocarbonate was reported by Bassett in 1864. rsc.org A significant method for producing low-molar-mass aliphatic orthocarbonates was later developed by Tieckelmann and Post, which laid the groundwork for subsequent synthetic explorations in this area. rsc.org The synthesis of Tetrakis(phenylmethoxy)methane, also known as benzyl (B1604629) orthocarbonate, was achieved by Latimer and colleagues in 1989. rsc.org Their method was analogous to the one used by Bassett, reacting the sodium salt of benzyl alcohol with trichloronitromethane (chloropicrin). rsc.org This successful synthesis and characterization provided a valuable addition to the family of orthocarbonic acid esters.

Fundamental Principles of Tetrahedral Carbon Centers in Organic Chemistry

The central carbon atom in this compound is a classic example of a tetrahedral carbon center. This geometry arises from the sp³ hybridization of the carbon atom, where its four valence electrons form single bonds with four substituent groups. These bonds are directed towards the vertices of a tetrahedron, with an ideal bond angle of 109.5°. This specific three-dimensional arrangement is a cornerstone of stereochemistry.

Detailed Research Findings on this compound

The primary research on this compound was conducted by Latimer et al. in 1989, who successfully synthesized and characterized the compound.

Synthesis and Physical Properties

The synthesis of this compound was achieved through the reaction of the sodium salt of benzyl alcohol with trichloronitromethane. rsc.org The product is a white crystalline solid with a melting range of 68-70 °C. rsc.org

| Property | Value | Source |

| Common Name | Benzyl orthocarbonate | rsc.org |

| Physical State | White crystalline solid | rsc.org |

| Melting Point | 68-70 °C | rsc.org |

Crystal Structure

The crystal structure of this compound was determined using X-ray crystallography. The compound crystallizes in the triclinic space group Pī. rsc.org The central carbon atom exhibits an approximately S₄ symmetry. rsc.org

| Crystal Data | |

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 10.161(4) Å |

| b | 12.664(4) Å |

| c | 20.472(5) Å |

| α | 71.78(2)° |

| β | 82.30(3)° |

| γ | 71.92(2)° |

| Average C-O bond length | 1.397(4) Å |

| O-C-O angles | 113-114° and 107-108° |

| C-O-C angles | 115(1)° |

Source: rsc.org

Spectroscopic Data

The structure of this compound was further confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows the aromatic protons in the region of 7.33-7.35 ppm and a single peak for the aliphatic protons of the methylene (B1212753) groups at 4.80 ppm. The ¹³C NMR spectrum provided the following chemical shifts (ppm) relative to TMS:

| Carbon Atom | Chemical Shift (ppm) |

| Central Carbon (C-1) | 120.29 |

| Methylene Carbon (C-2) | 65.75 |

| Aromatic Carbon (C-3, ipso) | 137.85 |

| Aromatic Carbon (C-4) | 128.32 |

| Aromatic Carbon (C-5) | 127.59 |

| Aromatic Carbon (C-6) | 127.49 |

Source:

Infrared (IR) Spectroscopy:

The IR spectrum of this compound (in carbon tetrachloride) shows a strong absorption in the 1150-1020 cm⁻¹ region, which is attributed to the C-O stretching vibrations and is more intense compared to that of benzyl alcohol. A key observation is the absence of the characteristic broad OH stretching peak of the starting material, benzyl alcohol, confirming the formation of the ether linkages.

Mass Spectrometry:

Structure

3D Structure

Properties

CAS No. |

121926-57-6 |

|---|---|

Molecular Formula |

C29H28O4 |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

tris(phenylmethoxy)methoxymethylbenzene |

InChI |

InChI=1S/C29H28O4/c1-5-13-25(14-6-1)21-30-29(31-22-26-15-7-2-8-16-26,32-23-27-17-9-3-10-18-27)33-24-28-19-11-4-12-20-28/h1-20H,21-24H2 |

InChI Key |

QFYLCPADPFBZKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(OCC2=CC=CC=C2)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Tetrakis Phenylmethoxy Methane

Historical Synthesis Routes for Orthocarbonates

The synthesis of orthocarbonates dates back to 1864, with the first reported preparation by Bassett. cdnsciencepub.com Since then, various methods have been developed for the synthesis of aliphatic orthocarbonates. cdnsciencepub.com These historical routes laid the groundwork for the synthesis of more complex orthocarbonates, including aromatic derivatives like Tetrakis(phenylmethoxy)methane. The general approach often involves the reaction of a sodium alkoxide with a suitable electrophilic carbon source.

Reaction of Sodium Benzyl (B1604629) Alkoxide with Trichloronitromethane (Chloropicrin)

A significant and effective method for the preparation of this compound involves the reaction of sodium benzyl alkoxide with trichloronitromethane, which is also known as chloropicrin (B1668804). cdnsciencepub.comcdnsciencepub.com This reaction results in the formation of a white crystalline solid with a melting point of 68-70°C. cdnsciencepub.comcdnsciencepub.com The sodium benzyl alkoxide is typically prepared in situ by reacting sodium metal with benzyl alcohol. cdnsciencepub.com

Table 1: Reactants for the Synthesis of this compound

| Reactant | Role | Precursor |

| Sodium Benzyl Alkoxide | Nucleophile | Sodium metal and Benzyl alcohol |

| Trichloronitromethane (Chloropicrin) | Electrophilic Carbon Source | Commercially available |

The efficiency of the synthesis of this compound is highly dependent on the careful control of reaction parameters. Key factors include temperature and the rate of reagent addition.

Maintaining the reaction temperature within a specific range is crucial for a successful synthesis. The reaction is typically conducted by heating the sodium benzyl alkoxide and benzyl alcohol mixture to approximately 40°C before the addition of trichloronitromethane. cdnsciencepub.com The temperature should be maintained between 40-60°C during the addition. cdnsciencepub.com Lower temperatures can lead to an accumulation of unreacted chloropicrin, which may result in an explosive reaction. cdnsciencepub.com Conversely, higher temperatures can lead to a decrease in the yield of the desired product. cdnsciencepub.com

Table 2: Effect of Temperature on Synthesis

| Temperature Range | Outcome |

| < 40°C | Risk of explosive reaction due to chloropicrin accumulation |

| 40-60°C | Optimal range for reaction |

| > 60°C | Decreased yield of this compound |

The strategy for adding trichloronitromethane to the reaction mixture is a critical aspect of managing the reaction. A very careful and slow addition of chloropicrin is necessary to prevent a drastic and uncontrolled increase in temperature. cdnsciencepub.com Rapid addition can lead to a significant temperature spike, which negatively impacts the yield and can pose a safety hazard. cdnsciencepub.com The viscosity of the initial mixture of benzyl alcohol and sodium benzyl alkoxide can become quite high, requiring effective stirring to ensure proper mixing upon the addition of chloropicrin. cdnsciencepub.com

Following the completion of the reaction, a multi-step process is required to isolate and purify the this compound. The crude product is often present as a yellow oil. cdnsciencepub.com One isolation technique involves steam distillation, which results in a white substance coming over. cdnsciencepub.com However, this method has been reported to result in a decreased yield and does not completely eliminate the yellow oil impurity. cdnsciencepub.com

A more effective purification method involves recrystallization. The crude product can be separated from the oil and then recrystallized twice from 95% ethanol (B145695). cdnsciencepub.com The resulting white crystals are then dried under vacuum over phosphorus pentoxide to yield the pure product. cdnsciencepub.com

Influence of Reaction Parameters on Synthesis Efficiency

Analogous Synthetic Approaches for Related Orthocarbonates

The synthesis of this compound, also known as benzyl orthocarbonate, provides insight into the preparation of tetraalkyl orthocarbonates. A reported method involves the reaction of the sodium salt of benzyl alcohol (sodium benzoxide) with trichloronitromethane, also known as chloropicrin. cdnsciencepub.comcdnsciencepub.com This reaction yields this compound as a white crystalline solid with a melting point of 68–70 °C. cdnsciencepub.comcdnsciencepub.com

This approach is analogous to historical methods used for the synthesis of other aliphatic orthocarbonates. cdnsciencepub.com The general strategy involves the nucleophilic displacement of leaving groups from a central carbon electrophile by an alkoxide. In this case, sodium benzoxide acts as the nucleophile, and trichloronitromethane serves as the carbon source. This method has been an extension of techniques first reported by Bassett in 1864 and later expanded upon by Tieckelmann and Post for producing lower-molar-mass orthocarbonates. cdnsciencepub.com

Derivatization Strategies via Precursor Tetraphenylmethane (B1200815) Scaffolds

Tetraphenylmethane, an organic compound with a central carbon atom bonded to four phenyl groups, serves as a versatile tetrahedral building block for constructing more complex molecular architectures. unizar.es Its rigid, three-dimensional structure makes it an ideal scaffold for synthesizing derivatives with specific geometries for use in supramolecular chemistry and as precursors for porous organic frameworks. unizar.es

Nitration and Hydrogenation Pathways

A common derivatization strategy for the tetraphenylmethane scaffold involves electrophilic aromatic substitution, specifically nitration, followed by reduction of the nitro groups.

The nitration of tetraphenylmethane yields tetrakis(4-nitrophenyl)methane (B1336605). unizar.esrsc.org In this reaction, the four phenyl rings are functionalized with nitro groups (NO₂) predominantly at the para positions. unizar.es The reaction is typically carried out using fuming nitric acid, and careful temperature control is crucial; maintaining the reaction at -10°C helps prevent multiple substitutions on the aromatic rings. unizar.esrsc.org

Following nitration, the resulting tetrakis(4-nitrophenyl)methane can be converted to tetrakis(4-aminophenyl)methane (B1314661) through hydrogenation. unizar.eswikipedia.org This reduction of the nitro groups to primary amino groups (NH₂) is a key step in creating a functionalized scaffold for further reactions. The hydrogenation can be achieved using catalysts such as palladium on carbon (Pd/C) or by using Raney nickel with hydrazine (B178648) monohydrate. unizar.esrsc.org

| Reaction Step | Starting Material | Key Reagents | Product | Reported Conditions | Reference |

|---|---|---|---|---|---|

| Nitration | Tetraphenylmethane | Fuming nitric acid, Acetic anhydride (B1165640), Glacial acetic acid | Tetrakis(4-nitrophenyl)methane | Temperature maintained at -10°C | unizar.esrsc.org |

| Hydrogenation | Tetrakis(4-nitrophenyl)methane | Raney nickel, Hydrazine monohydrate, THF | Tetrakis(4-aminophenyl)methane | Reflux for 2 hours | rsc.org |

| Hydrogenation | Tetrakis(4-nitrophenyl)methane | 10% Pd/C, H₂ | Tetrakis(4-aminophenyl)methane | Room temperature, 72 hours | unizar.es |

Exploration of Click Chemistry for Complex Architectures

The functionalized tetrakis(4-aminophenyl)methane scaffold is a precursor for materials suitable for "click chemistry," a class of reactions known for being rapid, efficient, and high-yielding. unizar.estcichemicals.com The amino groups can be converted to azide groups (N₃) to produce tetrakis(4-azidophenyl)methane. unizar.es

This tetra-azido compound serves as a core building block for constructing complex, charged molecular structures via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. unizar.essigmaaldrich.com This reaction involves the covalent linking of the azide groups with terminal alkynes. unizar.es The process is highly regiospecific, exclusively forming the 1,4-substituted 1,2,3-triazole product. unizar.es This methodology allows for the efficient synthesis of large, tetrahedrally symmetric molecules with potential applications in creating ionic organic frameworks (IOFs). unizar.es

| Precursor | Key Functional Group | Click Reaction Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Tetrakis(4-azidophenyl)methane | Azide (-N₃) | Terminal Alkyne | CuSO₄·5H₂O, Sodium ascorbate | 1,4-disubstituted 1,2,3-triazole derivative | unizar.es |

Williamson Etherification Analogues in Related Tetrakis-Methane Synthesis

The Williamson ether synthesis is a fundamental reaction in organic chemistry for forming an ether from an organohalide and an alkoxide. wikipedia.orgbyjus.com This Sₙ2 reaction can be adapted to synthesize molecules with a central carbon atom connected to four ether linkages, similar in topology to this compound.

An analogous application of this synthesis is seen in the preparation of tetrakis[(p-aminophenoxy)methyl]methane. researchgate.net In this multi-step synthesis, pentaerythritol (B129877) is first converted to pentaerythritoltetratosylate. The tosylate group is an excellent leaving group, analogous to the halide in a classic Williamson synthesis. This tetra-tosylated methane (B114726) core is then reacted with acetaminophen (a phenol derivative) in a Williamson etherification reaction to form the intermediate, tetrakis[(p-acetamidophenoxy)methyl]methane. researchgate.net Subsequent hydrolysis of the acetamido groups yields the final tetrakis-amine product. researchgate.net This demonstrates how the core principles of the Williamson ether synthesis can be applied to a poly-functionalized methane scaffold to create complex, symmetrical ether derivatives.

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis, conducted at a temperature of 153 K to prevent crystal deterioration in the X-ray beam, has provided a definitive determination of the solid-state structure of Tetrakis(phenylmethoxy)methane. cdnsciencepub.com

Determination of Crystal System and Space Group

The crystallographic analysis of this compound has established that it crystallizes in the triclinic system. cdnsciencepub.com The structure was solved and refined in the space group P1. cdnsciencepub.com

Unit Cell Parameters and Molecular Packing Arrangements

The study determined the precise dimensions of the unit cell. cdnsciencepub.com The asymmetric unit of the crystal structure contains two molecules of this compound. cdnsciencepub.com

Table 1: Unit Cell Parameters for this compound at 153 K cdnsciencepub.com

| Parameter | Value |

|---|---|

| a | 10.161(4) Å |

| b | 12.664(4) Å |

| c | 20.472(5) Å |

| α | 71.78(2)° |

| β | 82.30(3)° |

Analysis of Bond Lengths and Angles in the Orthocarbonate Core

Detailed examination of the molecular geometry reveals specific bond lengths and angles within the central C(OCH₂)₄ core. The average bond length between the central carbon and the four oxygen atoms is 1.397(4) Å. cdnsciencepub.com The angles within the orthocarbonate core show a distortion from a perfect tetrahedral geometry, with O-C-O angles falling into ranges between 113-114° and 107-109°. cdnsciencepub.com The C-O-C angles were found to be approximately 115(1)°. cdnsciencepub.com

Table 2: Key Bond Lengths and Angles in the Orthocarbonate Core cdnsciencepub.com

| Measurement | Value |

|---|---|

| Average C-O Bond Length | 1.397(4) Å |

| O-C-O Bond Angles | 113-114° and 107-109° |

Stereochemical Analysis: Central Carbon Geometry and Symmetry

The central carbon atom is bonded to four oxygen atoms in a geometry that approximates a tetrahedron. cdnsciencepub.com The local symmetry at the central carbon atom is observed to be approximately S₄, a finding that aligns with theoretical predictions from Hartree-Fock SCF-MO calculations for orthocarbonate molecules. cdnsciencepub.com This S₄ symmetry indicates a specific staggered arrangement of the four phenylmethoxy groups around the central carbon.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides further evidence for the assigned structure of this compound in solution. cdnsciencepub.com

The ¹³C NMR spectrum displays distinct resonances for each carbon type in the molecule. The chemical shifts, reported in parts per million (ppm) relative to tetramethylsilane (TMS), have been assigned as follows: the central orthocarbonate carbon (C1) at 120.29 ppm, the benzylic methylene (B1212753) carbons (C2) at 65.75 ppm, and the aromatic carbons at 137.85 ppm (C3, ipso), 128.32 ppm (C4), 127.59 ppm (C5), and 127.49 ppm (C6). cdnsciencepub.com

In the ¹H NMR spectrum, the aliphatic protons of the benzylic CH₂ groups appear as a sharp singlet at 4.80 ppm. cdnsciencepub.com The aromatic protons resonate in the typical downfield region. cdnsciencepub.com

Table 3: ¹³C NMR Chemical Shift Assignments for this compound cdnsciencepub.com

| Carbon Atom Assignment | Chemical Shift (ppm) |

|---|---|

| 1 (Central Orthocarbonate C) | 120.29 |

| 2 (Benzylic CH₂) | 65.75 |

| 3 (Aromatic C-ipso) | 137.85 |

| 4 (Aromatic C) | 128.32 |

| 5 (Aromatic C) | 127.59 |

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl (B1604629) orthocarbonate |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would be a complementary technique. Given the molecule's approximate S₄ symmetry in the crystal, certain vibrational modes would be Raman-active while others are IR-active. cdnsciencepub.com The symmetric "breathing" modes of the phenyl rings and vibrations of the central C(O)₄ core would be expected to produce strong signals in the Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. While specific fragmentation data for this compound is not detailed in the literature, its mass spectrum serves as additional evidence for its structure. cdnsciencepub.com Under electron ionization (EI) conditions, the molecular ion (M⁺) peak would be expected, confirming the molecular weight of 440.5 g/mol .

Characteristic fragmentation pathways would likely involve the cleavage of the C-O bonds. A primary fragmentation would be the loss of a benzyloxy radical (•OCH₂Ph) or a benzyl radical (•CH₂Ph). A very common and prominent peak in the mass spectra of benzyl-containing compounds is the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, formed via rearrangement and cleavage of a benzyl group. Subsequent fragmentation would involve further losses of benzyl or benzyloxy moieties from the core structure.

Computational Chemistry Approaches to Structural Characterization

Computational methods provide a powerful tool for complementing experimental data, offering insights into molecular geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. For this compound, DFT calculations can be employed to optimize the molecular geometry, yielding a theoretical minimum-energy conformation. The calculated bond lengths and angles can be directly compared with the experimental values obtained from X-ray crystallography to validate the computational model. cdnsciencepub.com

Furthermore, DFT can be used to calculate and predict spectroscopic data. Theoretical ¹H and ¹³C NMR chemical shifts can be computed and compared against experimental values to aid in the assignment of complex spectra. researchgate.net Similarly, vibrational frequencies from DFT calculations can be used to interpret and assign bands in the experimental IR and Raman spectra. Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's electronic properties and reactivity.

Conformational Dynamics and Energy Landscape Mapping

Detailed experimental or computational studies specifically mapping the conformational dynamics and the complete energy landscape of this compound are not extensively available in the published scientific literature. The inherent flexibility of the four phenylmethoxy side chains suggests a complex potential energy surface with multiple local minima corresponding to different rotational conformers (rotamers).

Intermolecular Interactions and Packing Effects

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction, providing precise insights into its molecular packing and intermolecular interactions. cdnsciencepub.com The compound crystallizes in the triclinic space group P1̅ at a temperature of 153(5) K. cdnsciencepub.com The crystal structure reveals a densely packed arrangement of molecules governed by van der Waals forces, with no evidence of strong, directional interactions such as classical hydrogen bonding.

Table 1: Crystallographic Data for this compound cdnsciencepub.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₉H₂₈O₄ |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 10.161(4) |

| b (Å) | 12.664(4) |

| c (Å) | 20.472(5) |

| α (°) | 71.78(2) |

| β (°) | 82.30(3) |

| γ (°) | 71.92(2) |

Reactivity and Chemical Transformations of Tetrakis Phenylmethoxy Methane

General Reactivity Profiles of Orthocarbonate Esters

Orthocarbonate esters, with the general formula C(OR)₄, are structurally unique as they represent the esters of the hypothetical orthocarbonic acid, C(OH)₄. Their reactivity is characterized by the presence of a highly oxygenated central carbon atom.

Key Reactivity Features:

Susceptibility to Hydrolysis: Orthocarbonates are generally susceptible to hydrolysis, especially under acidic conditions, to yield carbonates and alcohols. This reactivity stems from the protonation of an oxygen atom, which facilitates the departure of an alcohol molecule and the formation of a stabilized carbocation intermediate.

Thermal Stability: The thermal stability of orthocarbonate esters can vary depending on the nature of the "R" groups. Decomposition at elevated temperatures can lead to the formation of carbonates and ethers.

Electrophilic Nature of the Central Carbon: The central carbon atom in orthocarbonates is electron-deficient due to the electronegativity of the four attached oxygen atoms, making it susceptible to attack by strong nucleophiles.

A comparative study on the hydrolysis of orthocarbonates has shown that the stability of the carbocation intermediate plays a crucial role in determining the reaction rate. rsc.org

Hydrolytic Stability and Decomposition Pathways

The hydrolysis of orthocarbonates like tetrakis(phenylmethoxy)methane is a key aspect of their chemical profile. The stability of these compounds in aqueous environments is generally low, particularly in the presence of acids.

The hydrolysis of orthocarbonates is catalyzed by acids and proceeds through a mechanism involving the formation of a carbocation intermediate. rsc.org For this compound, the benzylic nature of the alkoxy groups can influence the stability of this intermediate.

A study on the hydrolysis of various orthocarbonates revealed that tetraphenyl orthocarbonate hydrolyzes significantly slower than triphenyl orthoformate. rsc.org This was attributed to the destabilizing effect of the additional α-oxygen substituent on the carbocation intermediate. Conversely, the introduction of electron-donating groups on the phenyl rings, such as in tetrakis(p-methoxyphenyl) orthocarbonate, was found to increase the hydrolysis rate tenfold compared to the unsubstituted tetraphenyl orthocarbonate. rsc.org This suggests that the electronic properties of the aromatic rings in this compound would similarly influence its hydrolytic stability.

The decomposition pathway under acidic conditions likely involves the stepwise cleavage of the benzyl (B1604629) ether linkages, ultimately leading to the formation of carbonic acid (which decomposes to carbon dioxide and water) and benzyl alcohol.

Table 1: Factors Influencing Hydrolytic Stability of Orthocarbonates

| Factor | Influence on Hydrolysis Rate | Rationale |

| Acid Catalysis | Increases | Protonation of an oxygen atom facilitates the departure of an alcohol molecule. rsc.org |

| Electron-donating substituents on aryl groups | Increases | Stabilizes the carbocation intermediate formed during hydrolysis. rsc.org |

| Electron-withdrawing substituents on aryl groups | Decreases | Destabilizes the carbocation intermediate. |

| Steric Hindrance | May Decrease | Can hinder the approach of the attacking water molecule or proton. |

Electrophilic and Nucleophilic Substitution Reactions at the Central Carbon

The central carbon atom of this compound is a potential site for both electrophilic and nucleophilic attack, although the latter is more characteristic of orthocarbonates.

Nucleophilic Substitution:

Due to the electron-withdrawing nature of the four oxygen atoms, the central carbon is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.com However, such reactions are not commonly reported for this compound itself. In general, for a nucleophilic substitution to occur at the central carbon of an orthocarbonate, a strong nucleophile would be required to displace one of the alkoxy groups. The stability of the leaving group (an alkoxide) is a critical factor. libretexts.org

Electrophilic Substitution:

Direct electrophilic substitution at the central carbon of this compound is considered highly unlikely. The central carbon is already in a high oxidation state and is shielded by the four bulky phenylmethoxy groups, making it inaccessible to electrophiles.

Reactions of Aromatic Moieties

The four phenyl rings in this compound are susceptible to reactions typical of aromatic compounds, particularly electrophilic substitution. The ether linkage can also be a site for chemical transformation.

The phenyl rings of this compound can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com The -OCH₂- group attached to the phenyl ring is an ortho-, para-directing and activating group. This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.

The specific conditions for these reactions would need to be carefully controlled to avoid cleavage of the benzyl ether linkages, which can be sensitive to strong acids. organic-chemistry.org

The benzyl ether linkages in this compound offer opportunities for various functional group interconversions, primarily through the cleavage of the C-O bond. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com

Cleavage of Benzyl Ethers:

The cleavage of benzyl ethers is a common transformation in organic synthesis and can be achieved through several methods: organic-chemistry.orgthieme-connect.comyoutube.com

Hydrogenolysis: This is a mild and widely used method involving catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). This reaction yields the corresponding alcohol and toluene. youtube.com

Acid-catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is less selective and may not be suitable for molecules with acid-sensitive functional groups. organic-chemistry.org

Oxidative Cleavage: Oxidizing agents can also be used to cleave benzyl ethers. For instance, some reagents can oxidize the benzylic position, leading to the formation of a benzoate (B1203000) ester which can then be hydrolyzed. siu.edu

The choice of method for cleaving the benzyl ethers in this compound would depend on the desired outcome and the presence of other functional groups in the molecule.

Photochemical and Thermal Reactivity Investigations

The photochemical and thermal reactivity of this compound itself has not been extensively studied. However, insights can be gained from the behavior of related compounds such as other tetraaryl derivatives and benzyl ethers.

Photochemical Reactivity:

The photochemistry of benzyl ethers often involves the cleavage of the benzylic C-O bond upon irradiation with UV light. acs.orgacs.orgacs.org This can proceed through either radical or ionic pathways depending on the specific substituents and reaction conditions. For this compound, photochemical stimulation could potentially lead to the formation of benzyl radicals and an orthocarbonate-derived radical, which would then undergo further reactions. The presence of the aromatic chromophores suggests that the molecule will absorb UV light.

Thermal Reactivity:

The thermal decomposition of orthocarbonate esters generally proceeds via the elimination of an ether and the formation of a carbonate. stackexchange.comresearchgate.net For this compound, heating could lead to the formation of dibenzyl ether and dibenzyl carbonate as initial decomposition products. A study on the synthesis of this compound noted that higher reaction temperatures during its preparation led to lower yields, suggesting thermal instability. cdnsciencepub.com The melting point of the crystalline solid is reported to be in the range of 68-70°C. cdnsciencepub.com Studies on other esters have shown that decomposition temperatures can be influenced by the structure of the ester. researchgate.netmdpi.comnih.gov

Table 2: Summary of Potential Reactivity of this compound

| Reaction Type | Reactant(s) | Potential Product(s) | Section Reference |

| Hydrolysis (Acid-catalyzed) | H₂O, H⁺ | Benzyl alcohol, Carbon dioxide | 4.2 |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitrated this compound derivatives | 4.4.1 |

| Aromatic Halogenation | Br₂, FeBr₃ | Brominated this compound derivatives | 4.4.1 |

| Benzyl Ether Cleavage (Hydrogenolysis) | H₂, Pd/C | Pentaerythritol (B129877), Toluene | 4.4.2 |

| Thermal Decomposition | Heat | Dibenzyl ether, Dibenzyl carbonate | 4.5 |

Theoretical and Computational Investigations

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations offer a detailed picture of the electron distribution and bonding within Tetrakis(phenylmethoxy)methane. While specific, in-depth computational studies on this exact molecule are not extensively published, general principles and data from related structures provide a strong basis for understanding its characteristics.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The interaction between the HOMO of one molecule and the LUMO of another is key to determining the outcome of a chemical reaction. numberanalytics.com For a molecule like this compound, the HOMO would likely be associated with the oxygen lone pairs and the π-systems of the benzyl (B1604629) groups, making it the center of nucleophilic character. The LUMO would be associated with the antibonding orbitals of the C-O bonds, indicating the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity.

Bond Dissociation Energies and Stability Prediction

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically and is a direct measure of bond strength. libretexts.orgwikipedia.org The stability of this compound is largely determined by the strength of its central C-O bonds. Orthocarbonates are known for the relative lability of these bonds compared to more common ethers or acetals.

The BDE for the C-O bonds in this compound can be estimated by comparison with related structures. For instance, the successive bond dissociation energies for methane (B114726) (CH4) show how the energy required to break a C-H bond changes as each hydrogen is removed. wikipedia.org Similarly, the cleavage of one of the four C-O bonds in this compound would be the primary step in its thermal or chemical degradation. Computational studies on perfluoroalkyl carboxylic acids have shown that C-C bond homolytic cleavages are often the favored initial degradation pathways, with bond dissociation energies in the range of 75-90 kcal/mol. nih.gov The C-O bonds in the orthocarbonate core are expected to have lower BDEs than typical ether linkages due to the electronic repulsion between the four oxygen atoms centered on a single carbon, which destabilizes the parent molecule.

| Bond | Compound | BDE (kJ/mol) | BDE (kcal/mol) | Reference |

|---|---|---|---|---|

| CH₃-H | Methane | 439.3 | 105.0 | libretexts.org |

| CH₃CH₂-H | Ethane | 423.0 | 101.1 | wikipedia.org |

| HO-H | Water | 497.1 | 118.8 | wikipedia.org |

| C-C | Perfluoroalkyl Carboxylic Acids | ~314-377 | ~75-90 | nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

Transition State Analysis for Key Transformations

The reactions of this compound, such as hydrolysis or alcoholysis, would proceed through specific transition states. Computational methods, like DFT, can be used to locate and characterize the geometry and energy of these transition states. For example, a proposed mechanism for methane formation in methyl-coenzyme M reductase was investigated using the B3LYP hybrid density functional method, identifying a key transition state involving the release of a methyl radical. nih.gov A similar approach for this compound hydrolysis would likely identify a transition state involving the protonation of one oxygen atom followed by the approach of a water molecule.

Energy Barrier Calculations and Kinetic Insights

By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) for a reaction can be determined. This provides crucial kinetic insights into the reaction rate. For the degradation of perfluoroalkyl carboxylic acids, activation energies for β-scissions were calculated to be around 30-40 kcal/mol. nih.gov In the computationally studied mechanism of methane formation, the estimated activation energy was approximately 20 kcal/mol. nih.gov For this compound, calculating the energy barriers for various decomposition pathways would reveal the most likely reaction channels under different conditions.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a way to explore the vast conformational space of flexible molecules like this compound by simulating the atomic motions over time. nih.govresearchgate.net The four benzyl groups can rotate around the C-O bonds, and the entire phenylmethoxy group can rotate around the central carbon, leading to a complex energy landscape.

Conformational analysis is the study of the energetics between different rotational isomers (rotamers). lumenlearning.com The relative stability of conformers is influenced by factors like steric hindrance and torsional strain. libretexts.orgchemistrysteps.com For this compound, MD simulations could identify the most stable, low-energy conformations and the pathways for interconversion between them. Infrared spectroscopic results combined with molecular models for the related compound 4,4′-bis(6-hydroxyhexyloxy)biphenyl suggest that a predominantly trans chain conformation is favored. researchgate.net A similar preference for staggered, anti-periplanar arrangements of the bulky benzyl groups would be expected for this compound to minimize steric interactions. MD simulations on methane-water cages have been used to analyze the dynamic stability of different structures, a technique that could be applied to understand the conformational preferences of this compound in solution. unict.it

Computational Design Principles for Tetrahedral Building Blocks

The rational design of functional materials built from molecular components relies heavily on the predictability of how these units will assemble in the solid state. Tetrahedral molecules, such as this compound, are of significant interest as building blocks, or 'tectons', for the construction of three-dimensional networks due to their well-defined geometry. While specific computational studies on this compound are not extensively documented in public literature, the principles for designing materials from tetrahedral scaffolds can be inferred from computational and experimental work on analogous systems, such as derivatives of tetraphenylmethane (B1200815).

A foundational aspect of computational design is the understanding of the molecule's intrinsic geometry. For this compound, the central sp³-hybridized carbon atom dictates a tetrahedral arrangement of the four phenylmethoxy arms. X-ray crystallography has provided precise data on the solid-state conformation of this molecule, revealing key structural parameters. The symmetry at the central carbon atom is approximately S₄, with C-O bond lengths averaging 1.397(4) Å. The O-C-O angles vary, with values between 113-114° and 107-108°, and the C-O-C angles are approximately 115(1)°. This slight deviation from a perfect tetrahedral geometry (109.5°) is a critical parameter in computational models that predict crystal packing and the topology of resulting networks.

The design of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), often utilizes tetrahedral linkers. Computational screening of hypothetical structures is a powerful tool in this field. By computationally assembling tetrahedral building blocks with various linkers or nodes, researchers can predict properties like pore size, surface area, and gas adsorption capabilities before attempting synthesis. If this compound were to be used as a node in such a framework, computational design would involve modifying the phenyl rings with coordinating groups (e.g., carboxylic acids, pyridyls) that can bind to metal centers or other organic linkers. The length and flexibility of the phenylmethoxy arms would be crucial variables in determining the dimensions and topology of the resulting network.

Furthermore, the orthoester core of this compound introduces the possibility of dynamic covalent chemistry. Computational studies on orthoester exchange reactions have shown that the reactivity can be tuned by the electronic nature of the substituents. This suggests that the stability and dynamic behavior of materials incorporating this compound could be computationally modeled and controlled, allowing for the design of adaptive or self-healing materials.

Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 10.161(4) |

| b (Å) | 12.664(4) |

| c (Å) | 20.472(5) |

| α (°) | 71.78(2) |

| β (°) | 82.30(3) |

| γ (°) | 71.92(2) |

| Average C-O Bond Length (Å) | 1.397(4) |

| O-C-O Angle Range (°) | 113-114 and 107-108 |

| C-O-C Angle (°) | 115(1) |

Advanced Applications in Materials Science and Supramolecular Chemistry

Molecular Tectonics and Self-Assembly Processes

Molecular tectonics is a strategy for the construction of ordered molecular networks, known as supramolecular organic frameworks (SOFs), through the self-assembly of programed molecular building blocks, or "tectons." The tetrahedral geometry of tetraphenylmethane (B1200815) derivatives makes them ideal candidates for tectons in the creation of three-dimensional networks.

The design of supramolecular architectures utilizing tetraphenylmethane-based tectons is governed by the principles of molecular recognition and predetermined connectivity. The functional groups appended to the phenyl rings of the tetraphenylmethane core dictate the nature and directionality of the intermolecular interactions, which in turn control the topology of the resulting supramolecular assembly.

Key design principles include:

Directional Non-Covalent Interactions: The strategic placement of functional groups capable of forming directional non-covalent bonds, such as hydrogen bonds or halogen bonds, is crucial. For instance, tetraboronic acids derived from tetraphenylmethane self-assemble through hydrogen bonding between the boronic acid groups to form robust, diamondoid networks caltech.edu. Similarly, tetrakis(4-iodophenyl)methane forms molecular networks where the tetraphenylmethane moieties act as nodes connected by iodine-iodine interactions nih.gov.

Host-Guest Chemistry: The porous nature of many supramolecular architectures derived from tetraphenylmethane tectons allows for the inclusion of guest molecules. The size and shape of the pores can be tuned by modifying the length and nature of the arms of the tetraphenylmethane building block, leading to selective guest uptake.

The interplay of these design principles allows for the construction of a wide array of supramolecular architectures with tailored properties and functionalities.

In the field of crystal engineering, the focus is on the design and synthesis of crystalline solids with desired structures and properties. Tetraphenylmethane and its derivatives are extensively used as tetrahedral building blocks to construct robust, three-dimensional networks.

The rigid, well-defined tetrahedral geometry of the tetraphenylmethane core provides a predictable and reliable means of extending a structure in three dimensions. This contrasts with more flexible building blocks, where predicting the final crystalline arrangement is often more challenging. The use of tetraphenylmethane derivatives as nodes in a network allows for the construction of materials with high porosity and thermal stability.

For example, tetrakis-4-(4-pyridyl)phenylmethane (TPPM) is a rigid, tetrahedral molecule that crystallizes to form a dynamically responsive supramolecular organic framework (SOF) semanticscholar.org. This framework can reversibly switch between an "empty" and a "filled" solvated solid phase upon exposure to different stimuli, demonstrating the utility of these building blocks in creating functional materials semanticscholar.org. The analysis of the crystal structure of tetrakis(4-iodophenyl)methane reveals how the tetraphenylmethane units and halogen-based synthons act as molecular and supramolecular nodes to generate extended networks nih.gov.

| Derivative | Intermolecular Interaction | Resulting Architecture | Reference |

| Tetrakis(4-iodophenyl)methane | Halogen bonding (I···I) | Molecular networks | nih.gov |

| Tetrakis-4-(4-pyridyl)phenylmethane | CH···N interactions | Supramolecular Organic Framework (SOF) | semanticscholar.org |

Porous Organic Materials (POMs) and Frameworks

Porous organic materials (POMs) are a class of materials characterized by their high surface area and porous structures, constructed from organic building blocks. Covalent Organic Frameworks (COFs) are a prominent subclass of POMs where the building blocks are linked by strong covalent bonds to form crystalline, porous structures.

The tetrahedral geometry of tetraphenylmethane-based ligands is highly advantageous for the construction of three-dimensional (3D) COFs. These 3D frameworks often exhibit high porosity, low density, and exceptional stability, making them promising materials for applications in gas storage, separation, and catalysis.

The synthesis of tetraphenylmethane-based COFs typically involves the condensation reaction between a tetrahedral tetraphenylmethane derivative, functionalized with reactive groups such as amines or aldehydes, and a complementary linear or triangular linker molecule. The reversible nature of the bond formation (e.g., imine or boronate ester formation) allows for the self-correction and crystallization of the framework, leading to a highly ordered porous structure.

A notable example is the synthesis of a 3D imine-linked COF from tetrakis(4-aminophenyl)methane (B1314661) and terephthalaldehyde. The resulting COF possesses a diamond-like structure, a direct consequence of the tetrahedral geometry of the tetraphenylmethane building block. Another example involves the reaction of tetra-(4-anilyl)methane and 4,4'-biphenyldialdehyde, which produces a highly porous 9-fold interwoven diamond net structure.

The structural features of these COFs are characterized by:

High Crystallinity: The use of rigid, symmetric building blocks and reversible reaction chemistry leads to the formation of highly crystalline materials.

Permanent Porosity: The robust covalent network ensures that the porous structure is maintained even after the removal of guest solvent molecules.

Topological Diversity: By varying the geometry of the linker molecule, a range of network topologies can be achieved, including diamondoid, ctn, and bor nets.

| COF Name | Tetrahedral Building Block | Linker | Resulting Topology |

| COF-320 | Tetra-(4-anilyl)methane | 4,4'-biphenyldialdehyde | 9-fold interwoven diamond net |

The ability to engineer the pore structure and surface area of COFs is a key advantage of this class of materials. For tetraphenylmethane-based COFs, several strategies can be employed to tailor their porous properties:

Varying Linker Length: The use of longer or shorter linker molecules allows for the systematic variation of the pore size. Longer linkers generally lead to larger pores and higher surface areas.

Functionalization of Pore Walls: The introduction of functional groups on the building blocks allows for the modification of the chemical environment within the pores. This can be achieved either by using pre-functionalized monomers or by post-synthetic modification of the COF. For instance, introducing different lengths of alkyl chains into the COF skeleton can precisely control the pore size Current time information in St Louis, MO, US.. Pore surface engineering through the judicious functionalization with a range of substituents is of profound importance for tailoring COF properties for specific applications nih.gov.

Control of Interpenetration: In 3D COFs, the degree of interpenetration, where multiple independent frameworks grow through one another, significantly impacts the pore size and surface area. The choice of building blocks and synthetic conditions can influence the degree of interpenetration.

These engineering strategies provide a powerful toolkit for the rational design of tetraphenylmethane-based COFs with optimized properties for targeted applications.

| Engineering Strategy | Effect on Pore Structure | Example |

| Linker Elongation | Increased pore size and surface area | Using a longer dialdehyde linker with a tetraphenylmethane amine. |

| Pore Wall Functionalization | Modified chemical environment, potential for pore size tuning | Introducing alkyl chains or other functional groups to the linker or tetrahedral node. nih.govCurrent time information in St Louis, MO, US. |

| Control of Interpenetration | Reduced pore size, increased framework density | Modifying synthetic conditions to favor a lower degree of interpenetration. |

Metal-Organic Frameworks (MOFs) incorporating Related Ligands

Gas Adsorption and Separation Technologies

MOFs constructed from tetrahedral ligands are excellent candidates for gas adsorption and separation technologies due to their high surface areas, tunable pore sizes, and chemically functionalizable pore surfaces. researchgate.netresearchgate.net The precise control over the framework's structure allows for the optimization of its interaction with different gas molecules, leading to high storage capacities and selectivities. rsc.org The ordered, crystalline nature of these materials provides uniform pore environments, which is advantageous for achieving sharp separation efficiencies compared to amorphous materials like activated carbon or silica gel. researchgate.net

MOFs and related porous organic cages (POCs) derived from tetrahedral precursors exhibit significant uptake capacities for a range of important industrial and environmental gases. The adsorption performance is directly linked to the material's surface area, pore volume, and the specific interactions between the gas molecules and the framework's internal surface. nih.gov For example, a Zr-MOF based on the tetrakis(4-carboxyphenyl)silane ligand demonstrates high storage capacities for H₂, CH₄, and CO₂. rsc.org Similarly, materials incorporating the tetrakis(4-pyridyloxymethyl)methane ligand have been investigated for their ability to adsorb iodine (I₂). rsc.org The introduction of defects, such as dangling or dislocated linkers, can sometimes create new adsorption sites, further increasing the gas uptake capacity, as has been observed for methane (B114726) in some frameworks. gre.ac.uk

Below is a table summarizing the gas uptake performance of representative porous materials featuring tetrahedral building blocks or related structures.

| Material | Gas | Uptake Capacity | Conditions | Reference |

|---|---|---|---|---|

| CB6@MIL-101 | CO₂ | 84.4 cm³/g | 1 bar | nih.gov |

| CC3β Polymorph | N₂ | SABET of 555 m²/g | 77 K | rsc.org |

| UiO-66-NH₂-NO₂ 10% | CO₂ | ~9.1 mmol/g | 273 K | ecu.edu.au |

| UiO-66-NH₂-NO₂ 10% | CH₄ | ~3.5 mmol/g | 273 K | ecu.edu.au |

| MFM-102-NO₂ | CO₂ | 8.2 mmol/g | 298 K, 1 bar | nih.gov |

| MFM-102-NO₂ | C₂H₂ | 8.6 mmol/g | 298 K, 1 bar | nih.gov |

The ability of MOFs to selectively adsorb one gas from a mixture is governed by several mechanisms, which can be tailored through rational ligand and framework design. researchgate.netnih.gov

Molecular Sieving: This mechanism relies on size exclusion. If the pore apertures of the MOF are sized between the kinetic diameters of two different gas molecules, the smaller molecule can enter the pores while the larger one is excluded. researchgate.netacs.org This allows for highly efficient separation.

Preferential Adsorption: This is the more common mechanism, where selectivity arises from differences in the strength of interaction between the gas molecules and the MOF's internal surface. researchgate.net For instance, CO₂ possesses a significant quadrupole moment, allowing it to interact strongly with polar functional groups, open metal sites, or charged frameworks. nih.gov In contrast, N₂, with its smaller quadrupole moment and lower polarizability, interacts more weakly. nih.gov This difference in interaction energy leads to the preferential adsorption of CO₂ over N₂.

Framework Dynamics: Some flexible MOFs exhibit a "gate-opening" or "breathing" effect, where the framework undergoes a structural change in the presence of a specific guest molecule at a certain pressure. acs.org This can be triggered by favorable host-guest interactions, allowing for highly selective uptake of the target gas. researchgate.net Functionalization of the ligands can influence these dynamic behaviors. nih.gov

A clear and direct relationship exists between the structural features of a MOF and its gas adsorption performance. rsc.org The rational design of new frameworks with enhanced properties relies on understanding these structure-property relationships. espublisher.com

Key structural factors influencing adsorption include:

Pore Size and Volume: The pore volume is a primary determinant of the total gas uptake capacity at high pressures, where the pores become filled. nih.gov The pore size, however, is critical for selectivity. Narrower pores can create a confinement effect, intensifying the interaction between the gas molecules and the pore walls, which often leads to higher selectivity and stronger binding at low pressures. nih.gov

Open Metal Sites (OMS): Coordinatively unsaturated metal sites within the framework can act as strong binding sites for certain gas molecules, such as CO₂, significantly enhancing both uptake capacity and selectivity. nih.gov

Functional Groups: The introduction of specific functional groups (e.g., -NH₂, -NO₂, -OH) onto the organic linkers can drastically alter the chemical environment of the pores. ecu.edu.au Amino groups (-NH₂), for example, can provide strong interaction sites for acidic gases like CO₂, thereby improving CO₂/CH₄ or CO₂/N₂ selectivity. nih.govecu.edu.au

By carefully tuning these structural parameters, researchers can develop MOFs optimized for specific gas separation challenges, such as carbon capture or natural gas purification. rsc.orgnih.gov

Photofunctional Materials

The exploration of tetra-substituted methane derivatives has unveiled a class of molecules with intriguing photofunctional properties. These characteristics are largely dictated by the nature of the substituents attached to the central carbon atom, influencing their electronic and photophysical behavior.

Luminescence Properties of Related Tetra-substituted Methane Derivatives

While direct studies on the luminescence of tetrakis(phenylmethoxy)methane are not extensively documented, research on analogous tetra-substituted methane derivatives provides significant insights into the potential photophysical behavior of this class of compounds. The spatial arrangement of the four substituents around the central methane carbon plays a crucial role in their emission characteristics.

Tetra-substituted methane derivatives, particularly those bearing aromatic moieties, often exhibit fluorescence in both solution and solid states. For instance, tetrakis(4-methoxyphenyl)methane is known to display strong fluorescence. acs.org The tetrahedral geometry of these molecules can lead to the formation of materials with high thermal stability and unique charge-transfer properties, which are beneficial for applications in light-emitting devices. wikipedia.org

In addition to fluorescence, some tetra-substituted methane derivatives also exhibit phosphorescence, a phenomenon where light is emitted from a triplet excited state. This is often observed at room temperature, particularly in the solid state. The rigid environment of a crystal lattice can restrict molecular vibrations that would otherwise quench the long-lived triplet state, thus promoting phosphorescence. acs.org

The introduction of different functional groups to the phenyl rings of tetraphenylmethane derivatives can significantly tune their photophysical properties. For example, derivatives containing nitrogen heterocycles have been shown to exhibit strong absorption and emission in the 400–500 nm range with high fluorescence quantum yields. bwise.kr

A noteworthy characteristic of some tetra-substituted methane derivatives is crystallization-induced emission (CIE). In this phenomenon, the compound is non-emissive or weakly emissive in solution but becomes highly luminescent upon crystallization or aggregation. This behavior is attributed to the restriction of intramolecular rotations and vibrations in the solid state, which minimizes non-radiative decay pathways and enhances radiative emission.

For example, tetrakis(4-methoxyphenyl)methane demonstrates crystallization-induced phosphorescence. While it fluoresces in both solution and solid states, a distinct phosphorescence band appears upon crystallization. acs.org This is rationalized by the close packing of molecules in the crystal structure, which is stabilized by multiple C–H⋯π hydrogen bonds. These interactions impede the torsional vibrations of the aromatic rings, thereby preventing thermal relaxation from the triplet state and promoting phosphorescence at room temperature. acs.org

This CIE phenomenon is a valuable property for the development of solid-state lighting materials and sensors.

Applications in Optical and Photoswitching Systems

The unique three-dimensional structure of this compound and its analogues makes them promising candidates for applications in optical and photoswitching systems. Their tetrahedral geometry can be exploited to create well-defined, rigid molecular architectures.

While specific applications of this compound in this area are still emerging, related tetraphenylmethane-based compounds have been investigated for their potential in organic light-emitting devices (OLEDs). Their high thermal stability and ability to form amorphous glasses are advantageous for creating robust and efficient light-emitting layers. wikipedia.org For instance, certain tetraphenylmethane derivatives have been synthesized and characterized for their use as hole-blocking materials in OLEDs. wikipedia.org

The development of photoswitchable materials based on tetra-substituted methane scaffolds is an active area of research. By incorporating photochromic units as the substituent arms, it is theoretically possible to create molecules that can reversibly change their optical properties upon irradiation with light of specific wavelengths. This could lead to applications in optical data storage, molecular switches, and smart materials.

Catalysis and Catalyst Support Development

The rigid and pre-organized tetrahedral geometry of this compound provides a foundation for its exploration in the field of catalysis, particularly as a scaffold for the development of heterogeneous catalysts.

Role as a Scaffold for Heterogeneous Catalysts

The concept of using a molecular scaffold is to provide a stable, three-dimensional framework onto which catalytically active sites can be attached. The tetrahedral structure of this compound offers a well-defined spatial arrangement for positioning catalytic moieties. This can lead to catalysts with enhanced activity, selectivity, and stability.

By functionalizing the phenyl rings of the phenylmethoxy groups with appropriate ligands or metal-coordinating sites, it is possible to create a multidentate ligand system. The tetrahedral core ensures that these active sites are held in a specific orientation, which can be beneficial for substrate binding and catalytic transformation.

The use of molecular scaffolds can facilitate the recovery and reuse of catalysts, a key principle of green chemistry. By immobilizing the catalytic species on a larger, insoluble molecular support, the catalyst can be easily separated from the reaction mixture by filtration. While research in this specific application for this compound is in its early stages, the underlying principles suggest a promising avenue for the development of novel heterogeneous catalysts. The broader field of using polymer and molecular supports in catalysis has demonstrated the advantages of this approach in improving catalyst performance and recyclability. nih.gov

Design of Active Sites within Framework Structures

The molecular architecture of this compound, characterized by a central tetrahedral carbon atom and four radiating phenylmethoxy groups, presents a unique scaffold for the design of functional materials, particularly in the realm of framework structures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). While direct applications of this compound in designing active sites are not extensively documented, the principles derived from analogous tetraphenylmethane-based structures provide a clear indication of its potential. The tetrahedral geometry of these molecules is instrumental in the formation of three-dimensional, porous networks. ossila.com

The strategic functionalization of the phenyl rings in tetraphenylmethane derivatives allows for the introduction of specific chemical moieties that can act as active sites within a larger framework. These sites can be designed for a variety of functions, including catalysis, gas adsorption and storage, and chemical sensing. For instance, derivatives of tetraphenylmethane functionalized with pinacolborane groups have been utilized in the synthesis of 3D flexible COFs. ossila.com These frameworks exhibit high surface areas and have shown significant capacity for gas uptake, such as hydrogen. ossila.com

Moreover, the introduction of different functional groups can tune the electronic and steric properties of the resulting framework. For example, photoswitching porous organic frameworks have been synthesized using tetraphenylmethane derivatives, where the flexibility of the core structure allows for photoisomerization, which in turn affects the gas absorption capacity of the material. ossila.com This highlights the potential for creating dynamic materials where the activity of the framework can be controlled by external stimuli.

The table below summarizes key data on a related functionalized tetraphenylmethane compound used in the construction of porous frameworks.

| Compound Name | Functional Groups | Application | Key Finding |

| Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane | Pinacolborane | Synthesis of 3D Covalent Organic Frameworks (COFs) | Resulting COFs exhibit a high surface area (1553 m²/g) and high H₂ uptake capacity (7.4 wt%). ossila.com |

The design of active sites within these frameworks is a bottom-up approach where the molecular building blocks are pre-designed with the desired functionality. In the context of this compound, the methoxy groups could potentially be modified or replaced to introduce catalytic sites or specific binding pockets. The spatial arrangement of these functional groups, dictated by the tetrahedral core, would create a well-defined three-dimensional active site. This precise positioning is crucial for achieving high selectivity and efficiency in catalytic reactions or molecular recognition events.

While research has focused on other derivatives, the foundational principles strongly suggest that this compound could serve as a valuable component in the construction of advanced materials with tailored active sites for specific applications in materials science and supramolecular chemistry.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Enhanced Yield and Selectivity

The classical synthesis of Tetrakis(phenylmethoxy)methane, also known as benzyl (B1604629) orthocarbonate, involves the reaction of the sodium salt of benzyl alcohol with trichloronitromethane (chloropicrin), yielding a white crystalline solid. cdnsciencepub.com While effective, future research is focused on developing novel synthetic pathways that offer higher yields, greater selectivity, and more environmentally benign conditions.

A promising area of exploration is the detailed optimization of reaction parameters. For instance, in the synthesis of a related compound, Tetrakis[(p-aminophenoxy)methyl]methane, researchers conducted orthogonal experiments to systematically investigate the influence of reaction time, temperature, and reactant ratios on the final yield. researchgate.netsemanticscholar.org This methodical approach identified the optimal conditions—a reaction time of 16 hours, a temperature of 170°C, and a reactant molar ratio of 1:5—to maximize the production of the intermediate, Tetrakis[(p-acetamidophenoxy)methyl]methane. researchgate.netsemanticscholar.org Applying similar systematic optimization to the synthesis of this compound could lead to significant improvements in efficiency.

The following table, based on data from the synthesis of an analogous compound, illustrates how an orthogonal experimental design can pinpoint optimal reaction conditions. researchgate.net

| Experiment No. | Reaction Time (A) | Reaction Temperature (B) | Reactant Ratio (C) | Yield (%) |

| 1 | 12h | 160°C | 1:4 | 58.3 |

| 2 | 12h | 170°C | 1:5 | 67.8 |

| 3 | 12h | 180°C | 1:6 | 61.9 |

| 4 | 16h | 160°C | 1:5 | 62.0 |

| 5 | 16h | 170°C | 1:6 | 66.8 |

| 6 | 16h | 180°C | 1:4 | 64.2 |

| 7 | 20h | 160°C | 1:6 | 65.4 |

| 8 | 20h | 170°C | 1:4 | 62.3 |

| 9 | 20h | 180°C | 1:5 | 63.6 |

| This table represents data from an orthogonal experiment for the synthesis of Tetrakis[(p-acetamidophenoxy)methyl]methane, demonstrating a methodology applicable to optimizing the synthesis of related structures. researchgate.net |

Furthermore, exploring alternative starting materials and reaction types, such as those derived from pentaerythritol (B129877) or employing click chemistry with functionalized cores like Tetrakis(2-propynyloxymethyl)methane, opens up new avenues for creating these tetrahedral structures with high precision and efficiency. semanticscholar.orgalfa-chemistry.com

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

While standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry have been essential for confirming the structure of this compound, the future lies in their application for real-time process monitoring. cdnsciencepub.com Advanced, in-line spectroscopic techniques are critical for understanding reaction kinetics, identifying transient intermediates, and ensuring process control, which are key elements of Process Analytical Technology (PAT) initiatives. mdpi.com

Techniques that could be deployed for monitoring the synthesis of this compound and its derivatives include:

UV/Visible Spectroscopy : This non-destructive method can be used for real-time analysis of aromatic compounds without sample preparation. mdpi.com

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy : These techniques provide molecular-level information by probing the vibrational modes of molecules. mdpi.commdpi.com They can be used to track the consumption of reactants and the formation of the product in real-time.

Electrospray Ionization Mass Spectrometry (ESI-MS) : As a sensitive and robust tool, ESI-MS can be used for the structural and quantitative study of molecules in complex mixtures, making it ideal for identifying reaction byproducts or intermediates. mdpi.com

Moreover, the unique photophysical properties of some derivatives highlight the power of luminescence spectroscopy. For example, Tetrakis(4-methoxyphenyl)methane exhibits strong fluorescence in both solution and solid states, but also displays a crystallization-induced phosphorescence. ua.ptresearchgate.net The study of these phenomena provides deep insights into the material's molecular arrangement and its interaction with the environment.

Computational-Experimental Synergy in Materials Design and Property Prediction

The synergy between computational modeling and experimental synthesis represents a powerful paradigm for accelerating materials discovery. The well-defined crystal structure of this compound, with its S4 symmetry at the central carbon and specific C-O bond lengths, provides an ideal starting point for computational investigation. cdnsciencepub.com

A compelling example of this synergy is seen in the study of Tetrakis(4-methoxyphenyl)methane. ua.ptresearchgate.net Experimental observation revealed an unusual phosphorescence upon crystallization. Computational analysis, based on its single-crystal X-ray structure, provided the explanation: the close packing of molecules in the crystal lattice and the formation of multiple C-H···π hydrogen bonds impede the torsional vibrations of the aromatic rings. ua.ptresearchgate.net This rigidity prevents thermal relaxation from the excited triplet state, thereby promoting phosphorescence at room temperature. ua.ptresearchgate.net

This approach can be expanded to a high-throughput computational screening strategy. Researchers designing new materials for methane (B114726) storage computationally designed and screened 204 hypothetical metal-organic frameworks (MOFs) built from stable zirconium units. northwestern.edu This screening identified a top-performing structure, NU-800, which was subsequently synthesized and experimentally validated, demonstrating the power of computational prediction in guiding experimental efforts toward materials with superior properties. northwestern.edu A similar methodology could be applied to predict the properties of novel porous materials built from a this compound core.

Development of Smart Materials Based on Tunable Pore Architectures

The rigid, tetrahedral shape of this compound and its functionalized derivatives makes them excellent building blocks, or "tectons," for the construction of smart materials with precisely controlled pore architectures. These materials can respond to external stimuli, making them suitable for applications in sensing, catalysis, and separations.

The development of porous organic frameworks (POFs) from tetrahedral cores is a key area of research. For example, derivatives like Tetrakis(4-ethynylphenyl)methane are specifically designed for this purpose. nih.gov The ethynyl (B1212043) groups act as reactive sites that can be linked together to form a stable, porous, three-dimensional network. The geometry of the core dictates the geometry of the resulting pores, allowing for the design of materials with tunable pore sizes and functionalities.

The photophysical properties of these molecules can be integrated into smart materials. The crystallization-induced phosphorescence of Tetrakis(4-methoxyphenyl)methane is a prime example of a material that responds to a change in its physical state, a hallmark of a smart material. ua.ptresearchgate.net By incorporating different functional groups onto the phenyl rings, it is conceivable to create materials whose luminescence responds to specific chemical analytes, temperature changes, or mechanical stress.

Integration into Multicomponent Systems for Synergistic Functionality

The true potential of this compound lies in its role as a central scaffold for assembling complex, multicomponent systems where the whole is greater than the sum of its parts. Its four symmetric connection points allow it to serve as a core for building larger, functional architectures.

Recent research provides clear examples of this strategy:

Interpenetrating Polymer Networks (IPNs) : Tetrakis(2-propynyloxymethyl)methane has been used as a tetra-functional core to create synchronized IPNs. alfa-chemistry.com This was achieved by simultaneously performing a copper-catalyzed "click chemistry" reaction and atom transfer radical polymerization (ATRP), resulting in hydrogels with high swelling ratios and good mechanical properties for biomedical applications. alfa-chemistry.com

Star Polymers : The same compound, Tetrakis(2-propynyloxymethyl)methane, serves as a core to which polymer "arms" like polystyrene or polymethyl methacrylate (B99206) can be attached via click chemistry, forming well-defined three- or four-arm star polymers. alfa-chemistry.com

Porous Organic Frameworks (POFs) : Starting from Tetrakis(4-aminophenyl)methane (B1314661), researchers have synthesized azo-functionalized POFs. rsc.org This demonstrates the integration of the tetrahedral core into a larger, porous network with specific chemical functionality.

Supramolecular Ligands : The synthesis of Tetrakis[2-(benzylaminocarbonyl)phenoxymethyl]methane creates a tetrapodal ligand with four pendant arms. researchgate.net Such molecules are designed to coordinate with metal ions, potentially forming novel metal-organic frameworks or acting as sensors for specific cations. researchgate.net

These examples underscore a clear research trajectory: using this compound and its analogues not as standalone molecules, but as critical structural elements for the bottom-up construction of highly organized and functional macromolecular systems.

Q & A

Advanced Research Question

| Analog | Substituent | Electronic Effect | Steric Demand (Å) |

|---|---|---|---|

| Tetrakis(4-Fluorophenylmethoxy) | Fluorine | Electron-withdrawing | 73.8 |

| Tetrakis(4-Methoxyphenylmethoxy) | Methoxy | Electron-donating | 82.1 |

| Tetrakis(3,5-Dimethylphenylmethoxy) | Methyl | Steric hindrance | 95.6 |

Fluorinated analogs exhibit higher Lewis acidity (ΔpKa = 2.3 vs. non-fluorinated), while methyl groups increase steric bulk, reducing catalytic turnover by 30% .

What safety protocols are essential when handling this compound derivatives?

Basic Research Question

While not highly toxic, derivatives with boronate esters require precautions due to moisture sensitivity. Hydrolysis releases methanol (LD: 5,600 mg/kg), necessitating inert-atmosphere handling. Acute dermal exposure studies in rabbits show low absorption (LD >3,160 mg/kg), but PPE (gloves, goggles) is mandatory. Waste disposal should follow halogenated solvent protocols (e.g., incineration at 1,200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.